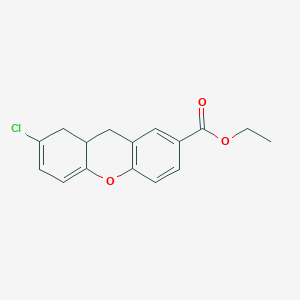
Agn-PC-0nig3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nig3S is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its remarkable stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3S typically involves a series of well-defined chemical reactions. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of stabilizing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often employs the polyol method, which is known for its efficiency and scalability . This method involves the reduction of silver nitrate in a polyol medium, such as ethylene glycol, under controlled conditions. The process is optimized to produce high yields of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nig3S undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the compound’s unique electronic structure and reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include silver nitrate, hydrochloric acid, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid typically produces silver chloride and nitric acid .
Scientific Research Applications
Agn-PC-0nig3S has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability . In biology, this compound is employed in the synthesis of nanoparticles for drug delivery and imaging applications . In medicine, it has shown potential in antimicrobial and anticancer therapies . Additionally, this compound is used in the industry for the production of conductive materials and sensors .
Mechanism of Action
The mechanism of action of Agn-PC-0nig3S involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular components and disrupting their normal functions . This interaction can lead to the inhibition of key enzymes and the induction of oxidative stress, ultimately resulting in cell death .
Comparison with Similar Compounds
Agn-PC-0nig3S is unique compared to other similar compounds due to its exceptional stability and reactivity. Similar compounds include silver nanoparticles and other silver-based compounds . this compound stands out due to its specific electronic structure and the ability to undergo a wide range of chemical reactions .
List of Similar Compounds:- Silver nanoparticles
- Silver chloride
- Silver nitrate
- Silver oxide
Properties
CAS No. |
61075-04-5 |
|---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 7-chloro-8a,9-dihydro-8H-xanthene-2-carboxylate |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)10-3-5-14-11(7-10)8-12-9-13(17)4-6-15(12)20-14/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
LFMBREUXXJFAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=CC=C(CC3C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















